(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic hybrid molecule combining isoxazole, oxadiazole, thiophene, and piperidine moieties.
- Isoxazole: Known for antimicrobial and anti-inflammatory properties .
- 1,3,4-Oxadiazole: A bioisostere for esters and amides, often linked to anticancer and antiviral activity .
- Thiophene: Enhances electronic properties and metabolic stability .
- Piperidine: Contributes to conformational rigidity and receptor binding .
This compound’s synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as inferred from analogous heterocyclic syntheses (see Section 2 for comparative analysis) .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-8-12(19-23-10)16(21)20-6-2-4-11(9-20)14-17-18-15(22-14)13-5-3-7-24-13/h3,5,7-8,11H,2,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKIYNRDCUQJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The thiophene ring and the piperidine moiety are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound requires precise coupling of isoxazole and oxadiazole-thiophene units, unlike simpler pyridine-oxadiazole derivatives .
- Steric and Conformational Differences : The piperidine ring introduces steric hindrance absent in linear thiophene-pyrazole hybrids, which may influence pharmacokinetics .
Physicochemical and Stability Profiles
- Solubility : The oxadiazole and thiophene groups may reduce aqueous solubility compared to pyridine-based analogues, necessitating formulation adjustments .
- Thermal Stability : Oxadiazole derivatives typically decompose above 200°C, consistent with the stability of the target compound under standard storage conditions .
- Metabolic Resistance : The piperidine ring may slow hepatic metabolism relative to linear amines, as seen in related compounds .
Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 334.41 g/mol. The structure includes a piperidine ring linked to a thiophene and isoxazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 1351618-47-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of isoxazole and oxadiazole rings through cyclization reactions, followed by coupling with piperidine derivatives.
Antimicrobial Activity
Research indicates that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL .
Anticancer Potential
A study explored the anticancer activity of related compounds against human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against human carbonic anhydrase isoforms, showing moderate inhibition activities (Ki values around 96 µM) which suggest potential applications in treating conditions like glaucoma or edema .
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on various synthesized derivatives showed promising results against Pseudomonas aeruginosa. The most effective compounds had MIC values below 64 µg/mL, indicating strong antibacterial properties .
- Antitumor Activity : A comparative study on derivatives indicated that those containing both isoxazole and oxadiazole rings exhibited enhanced cytotoxicity against pancreatic and gastric cancer cell lines compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
